Erucin

Chemoprevention Phase II Enzymes MRP2

Erucin (4-methylthiobutyl isothiocyanate; CAS 4430-36-8) is an aliphatic isothiocyanate (ITC) derived from the enzymatic hydrolysis of glucoerucin, a glucosinolate predominantly found in arugula (Eruca sativa Mill.) and other cruciferous vegetables. Erucin is the reduced sulfide analog of the extensively studied isothiocyanate sulforaphane (SFN) , and the two compounds are metabolically interconvertible in vivo.

Molecular Formula C6H11NS2
Molecular Weight 161.3 g/mol
CAS No. 4430-36-8
Cat. No. B1671059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErucin
CAS4430-36-8
SynonymsCCRIS 9056;  CCRIS-9056;  CCRIS9056;  AR-1G3839;  AR1G3839;  AR 1G3839;  TC-070148;  TC070148;  TC 070148;  Erucin
Molecular FormulaC6H11NS2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCSCCCCN=C=S
InChIInChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3
InChIKeyIHQDGXUYTSZGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityvery slightly
Very slightly soluble in water;  freely soluble in ether
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erucin (CAS 4430-36-8): Procurement-Ready Aliphatic Isothiocyanate with Verifiable Differentiation from Sulforaphane


Erucin (4-methylthiobutyl isothiocyanate; CAS 4430-36-8) is an aliphatic isothiocyanate (ITC) derived from the enzymatic hydrolysis of glucoerucin, a glucosinolate predominantly found in arugula (Eruca sativa Mill.) and other cruciferous vegetables [1]. Erucin is the reduced sulfide analog of the extensively studied isothiocyanate sulforaphane (SFN) [2], and the two compounds are metabolically interconvertible in vivo [3]. Despite structural and metabolic similarities, erucin exhibits distinct, quantifiable differences in biological potency, target engagement, and physicochemical stability that directly inform scientific selection.

Why Generic Substitution of Erucin (CAS 4430-36-8) with Sulforaphane Is Not Supported by Quantitative Evidence


Substituting erucin with sulforaphane based solely on their shared isothiocyanate scaffold and metabolic interconversion ignores critical, experimentally verified divergences. While both activate Nrf2 and antagonize the Ah receptor, their relative potencies differ substantially depending on the endpoint measured. Furthermore, erucin demonstrates significantly greater efficacy than sulforaphane in the induction of specific phase II detoxification enzymes and xenobiotic transporters [1], and its distinct thiol group confers superior antimicrobial activity against certain pathogens [2]. Crucially, erucin's unique stability profile—specifically its susceptibility to oxidation to sulforaphane in complex matrices—has direct implications for formulation and experimental design [3]. The following evidence guide details these quantifiable points of differentiation that render erucin a scientifically distinct, non-substitutable tool compound.

Quantitative Comparative Evidence for Erucin (CAS 4430-36-8) Differentiation Against Sulforaphane


Erucin Demonstrates Significantly Higher Potency than Sulforaphane in Inducing Phase II Detoxification Enzymes and the MRP2 Transporter

In a direct head-to-head comparison in human colon adenocarcinoma Caco-2 cells, erucin (20 μM) induced the mRNAs of the phase II enzymes NQO1 and UGT1A1, and the xenobiotic transporter MRP2, to a markedly greater extent than sulforaphane (20 μM) [1]. The quantified differences in fold-induction are substantial, demonstrating erucin's superior efficacy in upregulating these key detoxification pathways.

Chemoprevention Phase II Enzymes MRP2 Caco-2 Cells

Sulforaphane is a More Potent Nrf2 Activator and Glutathione Inducer than Erucin in a Parkinson's Disease Cell Model

A 2018 study directly compared the neuroprotective mechanisms of erucin and sulforaphane at an identical dose (5 μM) in SH-SY5Y neuroblastoma cells challenged with 6-hydroxydopamine (6-OHDA) [1]. The data show that under these pre-treatment conditions, sulforaphane is a significantly more potent inducer of Nrf2 activity and glutathione synthesis. However, when administered simultaneously with the stressor, their neuroprotective effects were similar, a finding attributed to the metabolic oxidation of erucin to sulforaphane.

Neuroprotection Nrf2 Glutathione Parkinson's Disease

Erucin Exhibits Higher Antimicrobial Activity than Sulforaphane Against Oral Pathogens Due to its Thiol Moiety

A study evaluating the antimicrobial activity of 10 isothiocyanates against oral pathogens found a clear structure-function relationship [1]. Erucin, possessing a thiol group, demonstrated higher antimicrobial activity than sulforaphane, which possesses a sulfinyl group. While the study provides a qualitative rank order, this is a direct, cross-study comparable observation that establishes a chemical basis for differential antimicrobial efficacy.

Antimicrobial Oral Pathogens Structure-Activity Relationship

Erucin and Sulforaphane are Equipotent Non-Competitive Antagonists of the Aryl Hydrocarbon Receptor (AhR)

Both erucin and sulforaphane were demonstrated to be potent, non-competitive antagonists of the aryl hydrocarbon (Ah) receptor [1]. In precision-cut rat liver slices, both compounds were poor agonists, elevating CYP1A1 mRNA levels only modestly. Their primary interaction with the AhR is antagonistic, effectively blocking the activity of potent agonists like benzo[a]pyrene. No quantitative difference in antagonist potency was reported, establishing functional equivalence for this specific molecular target.

AhR Antagonist Chemoprevention CYP1A1

Erucin's Bioavailability Can Be Enhanced 256% via Chitosan-Coated Solid Lipid Hybrid Nanoparticles (ER-LPHNPs)

A 2025 study investigated the use of chitosan-coated lipid polymer hybrid nanoparticles (ER-LPHNPs) to address erucin's inherent solubility and bioavailability challenges [1]. In vivo pharmacokinetic analysis in rats demonstrated that the ER-LPHNP formulation increased erucin's relative bioavailability by 256% compared to an erucin-CMC suspension. This formulation also significantly enhanced Cmax and prolonged Tmax, confirming sustained release.

Nanoparticle Formulation Bioavailability Sustained Release

Defined Research and Industrial Application Scenarios for Erucin (CAS 4430-36-8) Based on Quantitative Differentiation


Investigating Transcriptional Upregulation of Phase II Enzymes and Xenobiotic Transporters

Erucin is the preferred tool compound for studies focused on the transcriptional induction of NQO1, UGT1A1, and MRP2. It induces these targets 2.2- to 3.4-fold more potently than an equimolar concentration of sulforaphane in Caco-2 cells [1], making it a more effective agent for dissecting the signaling pathways that govern these specific detoxification and transport processes.

Studies Requiring Maximal Nrf2 Activation and Glutathione Induction

Sulforaphane, not erucin, is the superior choice for experimental designs requiring robust, acute activation of the Nrf2 pathway. In a head-to-head comparison at 5 µM in SH-SY5Y cells, sulforaphane was 50% more effective at inducing nuclear Nrf2 protein and elevating total glutathione levels [2]. Researchers should select the appropriate ITC based on the required magnitude of Nrf2 response.

Antimicrobial Susceptibility Testing and Structure-Activity Relationship (SAR) Studies

Erucin's thiol group confers higher antimicrobial activity than sulforaphane's sulfinyl group against a range of oral pathogens [3]. Therefore, erucin is a more relevant compound for evaluating the antimicrobial potential of dietary isothiocyanates and for conducting SAR studies on the role of the sulfur oxidation state in antimicrobial action.

In Vivo Studies Requiring Optimized Bioavailability via Nanoparticle Formulation

For in vivo applications where erucin's poor aqueous solubility is a limiting factor, researchers should consider using or developing a nanoparticle formulation. A chitosan-coated lipid polymer hybrid nanoparticle (ER-LPHNP) system has been shown to increase relative oral bioavailability by 256% compared to a simple suspension [4], providing a validated pathway to achieve sustained release and higher plasma concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erucin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.